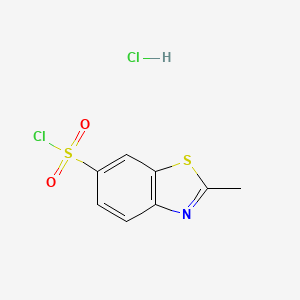

2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride

Overview

Description

2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride is a specialty chemical . It is used as a reactant in the synthesis of 1-arylsulfonyl-3-piperazinone derivatives .

Molecular Structure Analysis

The molecular formula of 2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride is C8H7Cl2NO2S2. Its molecular weight is 284.2.Chemical Reactions Analysis

2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride is a reactant in the synthesis of 1-arylsulfonyl-3-piperazinone derivatives . The detailed chemical reactions involving this compound are not specified in the search results.Scientific Research Applications

Chemical Synthesis and Modification

- 2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride is used in chemical synthesis. It reacts with various compounds to form sulfonyl chlorides, which are then converted into sulfonamides and other derivatives. This process is significant in the synthesis of various chemical compounds (Cremlyn, Bassin, Farouk, Potterton, & Mattu, 1992).

Role in the Synthesis of Benzothiazole Derivatives

- This compound is instrumental in the synthesis of benzothiazole derivatives, which are key in creating a range of chemical entities. For example, the preparation of benzothiazole-2-sulfonyl chloride involves its use, highlighting its versatility in chemical synthesis (Wu-hon, 2015).

Synthesis of Biologically Active Compounds

- It plays a critical role in the synthesis of biologically active compounds, particularly in the field of microbiology and pharmacology. The compound is used to create various derivatives that exhibit significant biological activities, such as antimicrobial properties (Daci-Ajvazi, Govori, & Omeragiq, 2011).

Enzyme Inhibition Studies

- Research indicates its utility in the synthesis of compounds that act as enzyme inhibitors, which is significant in the development of therapeutic agents for various diseases. This showcases its potential in medicinal chemistry (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).

Applications in Organic Chemistry

- Its utility extends to various organic chemistry reactions, such as in the synthesis of sulfonamides using N-hydroxybenzotriazole sulfonate. This demonstrates its versatility and importance in organic synthesis (Palakurthy & Mandal, 2011).

Mechanism of Action

Target of Action

The primary target of 2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride is the Factor Xa . This compound is a reactant in the synthesis of 1-arylsulfonyl-3-piperazinone derivatives, which are known to inhibit Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting.

Mode of Action

The compound interacts with Factor Xa by inhibiting its activity . This interaction results in the prevention of the conversion of prothrombin to thrombin, a key step in the coagulation cascade . By inhibiting this step, the compound effectively reduces blood clotting.

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway that leads to blood clotting . By inhibiting Factor Xa, the compound disrupts this pathway, preventing the formation of thrombin and, consequently, fibrin clots .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of blood clotting . By inhibiting Factor Xa, the compound prevents the formation of thrombin and fibrin clots, thereby reducing the likelihood of thrombotic events .

properties

IUPAC Name |

2-methyl-1,3-benzothiazole-6-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S2.ClH/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5;/h2-4H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCROONYLSNGLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride | |

CAS RN |

2006277-66-1 | |

| Record name | 6-Benzothiazolesulfonyl chloride, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Chloromethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3049186.png)